

Mass Spectrometry Analysis of [Asp5]-Oxytocin: An Application Note and Protocol

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Compound of Interest

Compound Name: [Asp5]-Oxytocin

Cat. No.: B15604213

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Introduction

[Asp5]-Oxytocin is a synthetic analogue of the neurohypophyseal hormone oxytocin, where the asparagine residue at position 5 is replaced by aspartic acid. This modification can influence the peptide's biological activity, receptor binding affinity, and pharmacokinetic properties. Accurate and sensitive quantification of **[Asp5]-Oxytocin** in biological matrices is crucial for preclinical and clinical research, as well as for quality control in pharmaceutical manufacturing. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive platform for the analysis of **[Asp5]-Oxytocin**. This document provides a detailed protocol for the sample preparation and LC-MS/MS analysis of **[Asp5]-Oxytocin**, along with relevant quantitative data and a depiction of the associated signaling pathway.

Quantitative Data Summary

The following table summarizes key mass spectrometry parameters and expected performance characteristics for the analysis of **[Asp5]-Oxytocin**, based on established methods for oxytocin analysis.

Parameter	Value	Reference
Analyte	[Asp5]-Oxytocin	N/A
Molecular Formula	C ₄₃ H ₆₅ N ₁₁ O ₁₃ S ₂	N/A
Monoisotopic Mass	1007.4205 Da	N/A
Precursor Ion (m/z)	1008.4 [M+H] ⁺	N/A
Primary Fragment Ion (m/z)	723.3 (b ₆ ion)	[1]
Secondary Fragment Ion (m/z)	To be determined empirically	N/A
Lower Limit of Quantification (LLOQ)	Expected to be in the low pg/mL range (e.g., 10 pg/mL) in plasma	[1]
Linear Dynamic Range	Expected to be over three orders of magnitude (e.g., 10 - 20,000 pg/mL)	[1]
Internal Standard (IS)	Stable isotope-labeled [Asp5]-Oxytocin or Oxytocin (e.g., ¹³ C, ¹⁵ N labeled)	N/A

Experimental Protocols

Sample Preparation from Human Plasma

This protocol is adapted from established methods for oxytocin extraction from biological matrices and is suitable for **[Asp5]-Oxytocin**.[\[2\]](#)

Materials:

- Human plasma (K2-EDTA)
- Acetonitrile (ACN), HPLC grade
- Phosphoric acid (H₃PO₄)
- Formic acid (FA)

- Deionized water
- Oasis HLB 96-well Solid Phase Extraction (SPE) plate
- Internal Standard (IS) solution (stable isotope-labeled **[Asp5]-Oxytocin** or a related analogue)

Procedure:

- Protein Precipitation:
 - To 200 µL of human plasma, add the internal standard.
 - Add 200 µL of acetonitrile to precipitate proteins.
 - Vortex for 10 seconds.
 - Centrifuge at 4,000 RPM for 15 minutes at room temperature.
- Solid Phase Extraction (SPE):
 - Dilute 200 µL of the supernatant with 1.8 mL of 4% H₃PO₄ in deionized water.
 - Condition the Oasis HLB 96-well plate with 1 mL of methanol followed by 1 mL of deionized water.
 - Load the diluted supernatant onto the SPE plate.
 - Wash the wells with 1 mL of 5% methanol in deionized water.
 - Elute the analyte with two 100 µL aliquots of 90% acetonitrile in deionized water containing 0.1% formic acid.
- Final Sample Preparation:
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in 100 µL of 5% acetonitrile in deionized water with 0.1% formic acid.

- The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Method:

- Column: ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 100 mm
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Flow Rate: 0.25 mL/min
- Column Temperature: 50°C
- Injection Volume: 10 μ L
- Gradient:

Time (min)	%B
0.0	5
1.0	5
11.0	90
11.1	95
13.0	95
13.1	5

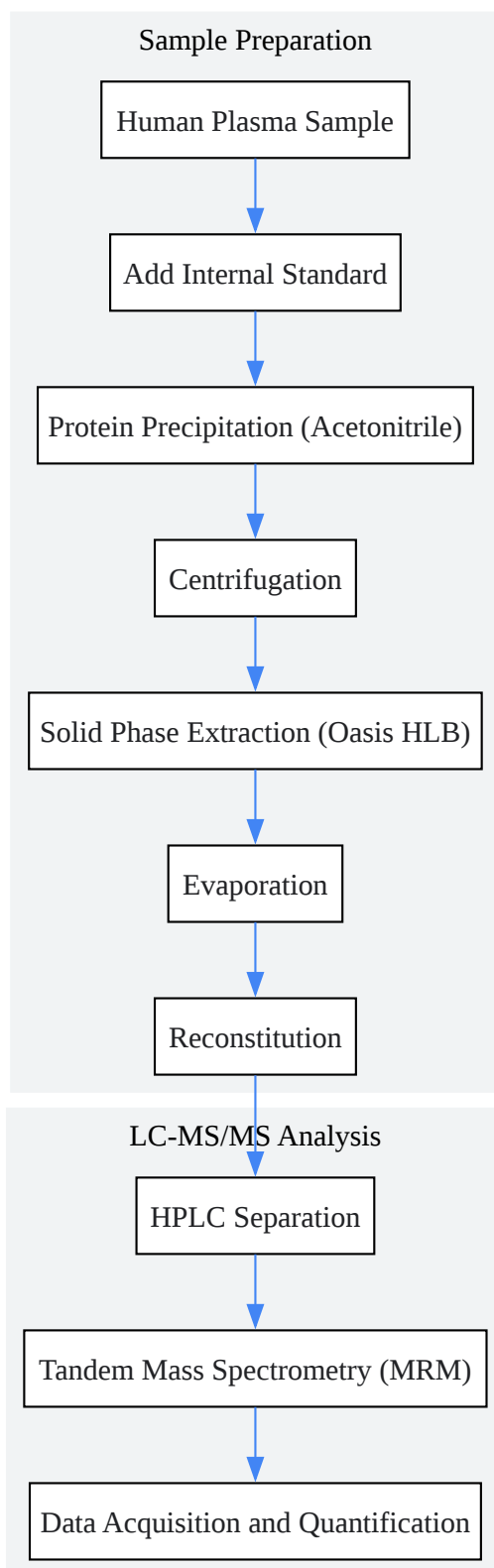
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MS Method:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150°C
- Desolvation Temperature: 400°C
- MRM Transitions:
 - **[Asp5]-Oxytocin**: 1008.4 → 723.3 (quantifier), second transition to be determined for confirmation.
 - Internal Standard: To be determined based on the specific IS used.
- Collision Energy and Cone Voltage: These parameters should be optimized for **[Asp5]-Oxytocin** to achieve the best signal intensity. For oxytocin, a collision energy of around 28 V is a good starting point.^[1]

Visualizations

Experimental Workflow

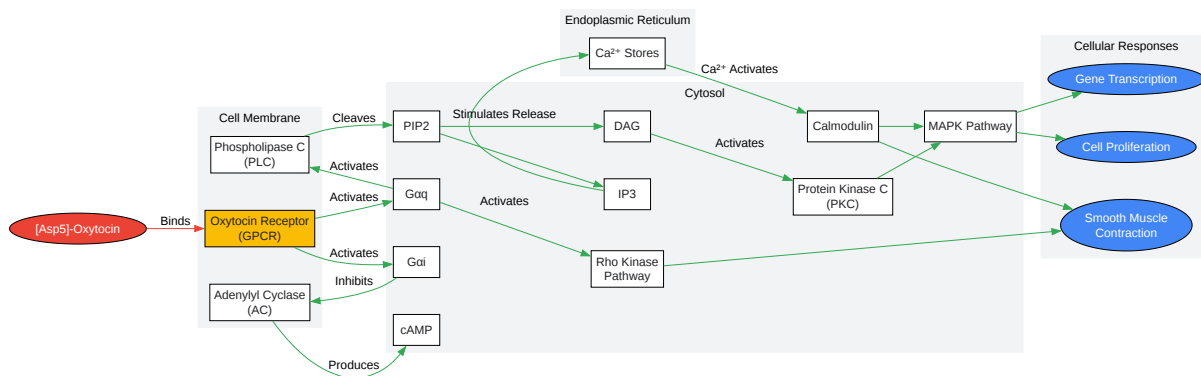


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Caption: Workflow for the analysis of **[Asp5]-Oxytocin**.

[Asp5]-Oxytocin Signaling Pathway

[Asp5]-Oxytocin is expected to act as an agonist at the oxytocin receptor, initiating a signaling cascade similar to that of native oxytocin.



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Caption: [Asp5]-Oxytocin signaling cascade.

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References

- 1. waters.com [waters.com]
- 2. Frontiers | Approaches to Improve the Quantitation of Oxytocin in Human Serum by Mass Spectrometry [frontiersin.org]
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